BenchChemオンラインストアへようこそ!

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Prolylcarboxypeptidase PRCP inhibitor CB1 selectivity

This piperidinyl pyrazole derivative (MW 287.37) is a defined prolylcarboxypeptidase (PRCP) inhibitor disclosed in Merck patent US8669252. Its dual‑pyrazole scaffold differentiates it from CB1 receptor antagonists (e.g., rimonabant) and N‑type calcium channel blockers. Procure this control compound for PRCP target‑validation studies in obesity/diabetes models, SAR exploration of pyrazole amide bioisosteres, and orthogonal chemotype comparisons. Low molecular weight aligns with lead‑like criteria. Request a quote today.

Molecular Formula C15H21N5O
Molecular Weight 287.367
CAS No. 2034459-78-2
Cat. No. B2917121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one
CAS2034459-78-2
Molecular FormulaC15H21N5O
Molecular Weight287.367
Structural Identifiers
SMILESCC(C(=O)N1CCC(CC1)C2=NN(C=C2)C)N3C=CC=N3
InChIInChI=1S/C15H21N5O/c1-12(20-8-3-7-16-20)15(21)19-10-4-13(5-11-19)14-6-9-18(2)17-14/h3,6-9,12-13H,4-5,10-11H2,1-2H3
InChIKeyHGCRRYRUDIILES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one (CAS 2034459-78-2): Compound Identity and Target Class


1-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one (CAS 2034459-78-2) is a synthetic small-molecule piperidinyl pyrazole derivative with the molecular formula C15H21N5O and a molecular weight of 287.367 g/mol . This compound is catalogued in the Therapeutic Target Database (TTD) as 'Piperidinyl pyrazole derivative 3' (Synonym: PMID28699813-Compound-B) and is assigned to the prolylcarboxypeptidase (PRCP) inhibitor class, originating from Merck Sharp & Dohme Corp. research programs [1]. Its structure features a unique dual-pyrazole architecture: a 1-methyl-1H-pyrazol-3-yl substituent at the 4-position of a piperidine ring, coupled to a 1H-pyrazol-1-yl-propan-1-one moiety via an amide linkage, a scaffold distinct from the diarylpyrazole CB1 antagonist series [2].

Why Pyrazole-Piperidine Analogs Cannot Be Casually Substituted for CAS 2034459-78-2 in PRCP-Targeted Research


The pyrazole-piperidine chemical space encompasses multiple distinct pharmacological targets—including CB1 cannabinoid receptors, N-type calcium channels, and prolylcarboxypeptidase (PRCP)—with subtle structural variations driving profound differences in target engagement [1]. CAS 2034459-78-2 belongs specifically to the PRCP inhibitor series disclosed in Merck patent US8669252, where pyrazoles were systematically evaluated as non-classical bioisosteric replacements for amide functional groups [2]. In contrast, structurally related compounds such as rimonabant (a 1,5-diarylpyrazole) are potent CB1 receptor antagonists (Ki ~1-20 nM), while pyrazolylpiperidine N-type calcium channel blockers represent yet another pharmacological class [3]. Even within the Merck PRCP program, SAR studies demonstrated that modifications to the pyrazole substitution pattern, piperidine linker geometry, and the propanone side chain each independently modulate PRCP inhibitory potency, serum binding, and brain penetration [2]. Consequently, interchanging CAS 2034459-78-2 with an analog from a different target class or substitution pattern risks invalidating experimental outcomes. The quantitative evidence below clarifies where this specific compound's differentiation resides.

Quantitative Differentiation Evidence for CAS 2034459-78-2 vs. Closest Analogs and Pharmacological Alternatives


Target Selectivity: PRCP Inhibition vs. CB1 Antagonism Separates CAS 2034459-78-2 from the Rimonabant Chemotype

CAS 2034459-78-2 is classified in the Therapeutic Target Database as a prolylcarboxypeptidase (PRCP) inhibitor, assigned to the Merck Sharp & Dohme PRCP patent family (US8669252), whereas the structurally related 1,5-diarylpyrazole rimonabant is a selective CB1 receptor antagonist [1]. Within the Merck PRCP program, pyrazole-containing piperidine derivatives achieved sub-nanomolar PRCP IC50 values (exemplified by close analog BDBM50443348 / US8669252 with IC50 = 0.079 nM against recombinant human PRCP), while CB1 receptor engagement in the rimonabant series yields Ki values of approximately 1-20 nM [2][3]. This represents a fundamentally divergent pharmacological mechanism: PRCP inhibition modulates α-MSH degradation and energy homeostasis pathways, whereas CB1 antagonism acts via the endocannabinoid system [1][4].

Prolylcarboxypeptidase PRCP inhibitor CB1 selectivity Target deconvolution

Structural Differentiation: Dual-Pyrazole Architecture vs. Single-Pyrazole or Chlorinated Propanone Analogs

CAS 2034459-78-2 possesses a distinctive dual-pyrazole architecture: a 1-methyl-1H-pyrazol-3-yl group at the piperidine 4-position and a 1H-pyrazol-1-yl group on the propan-1-one side chain . This contrasts with the closest commercially available analog, 2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one (CAS 2098088-96-9), which replaces the 1H-pyrazol-1-yl moiety with a chlorine atom [1]. The Merck PRCP medicinal chemistry program explicitly investigated pyrazoles as non-classical bioisosteres for amides, demonstrating that pyrazole incorporation at the propanone terminus modulates both potency and physicochemical properties relative to halogenated or unsubstituted analogs [2]. The dual-pyrazole arrangement in CAS 2034459-78-2 introduces an additional hydrogen-bond acceptor (the second pyrazole N2 nitrogen) and increases polar surface area compared to the chloro analog, which is predicted to alter solubility, permeability, and target binding interactions [2].

Bioisostere Pyrazole SAR Piperidine substitution Scaffold hopping

Patent Pedigree: Merck US8669252 Series vs. Uncharacterized Commercial Pyrazole-Piperidines

CAS 2034459-78-2 is explicitly linked to the Merck Sharp & Dohme Corp. PRCP inhibitor patent family (US8669252 and related filings) through the DrugMap and TTD databases [1][2]. Close analogs within this patent series have well-characterized PRCP inhibitory activity: compound BDBM50443348 (US8669252, Example 12) exhibits IC50 = 0.079 nM, and BDBM50443353 (US8669252, Example 14) shows IC50 = 0.660 nM, both measured against recombinant human PRCP [3]. In contrast, many commercially available pyrazole-piperidine compounds lack peer-reviewed characterization or are annotated against different targets (e.g., PI3K, CB1, or uncharacterized activity) [4]. The Merck provenance provides a defined synthetic route, analytical characterization expectations, and a peer-reviewed SAR context that uncharacterized catalog compounds cannot offer [1].

Patent provenance PRCP inhibitor series Merck pipeline Reproducibility

Chemotype Divergence: PRCP Inhibitor Pyrazole-Piperidines vs. N-Type Calcium Channel Blocker Pyrazolylpiperidines

The pyrazolylpiperidine scaffold also appears in a distinct series of N-type calcium channel (Cav2.2) blockers developed by Janssen Pharmaceutica, with representative compounds demonstrating in vivo efficacy in rat models of inflammatory and neuropathic pain [1]. Despite sharing the pyrazole-piperidine core, these N-type calcium channel blockers differ from CAS 2034459-78-2 in key structural features: the Janssen series employs different pyrazole substitution patterns and amide linkage geometries optimized for Cav2.2 binding rather than PRCP inhibition [1]. The Merck PRCP series, including CAS 2034459-78-2, was specifically designed to exploit pyrazoles as amide bioisosteres within the PRCP active site, resulting in a distinct pharmacophore model incompatible with Cav2.2 channel blockade [2].

N-type calcium channel Chronic pain PRCP vs. Cav2.2 Target specificity

Physicochemical Differentiation: Molecular Weight and Hydrogen Bonding Profile Distinguish CAS 2034459-78-2 from Benzimidazole PRCP Inhibitors

Within the PRCP inhibitor landscape, CAS 2034459-78-2 (MW = 287.367) occupies a distinct physicochemical space relative to the benzimidazole pyrrolidinyl amide series (e.g., compound 9b) and the cyclohexane-based PRCP inhibitors (e.g., compound 8o, MW ~500-550) [1][2]. The Merck pyrazole bioisostere program explicitly aimed to reduce molecular weight and modulate lipophilicity relative to earlier amide-containing leads while maintaining PRCP potency [1]. Compound 8o, a benchmark PRCP inhibitor from the Zhou et al. series, inhibits human and mouse PRCP at IC50 = 1 and 2 nM respectively but carries a substantially higher molecular weight and different CNS penetration profile [2]. CAS 2034459-78-2, with its dual-pyrazole design and lower molecular weight, represents a chemotype optimized for balanced potency and physicochemical properties within the Merck PRCP portfolio [1].

Physicochemical properties CNS penetration Lead optimization Drug-likeness

Recommended Research and Procurement Application Scenarios for CAS 2034459-78-2


PRCP Target Validation and Selectivity Profiling in Metabolic Disease Models

CAS 2034459-78-2 is suitable for use as a tool compound in PRCP target validation studies, particularly where differentiation from CB1 antagonists is critical. The compound's classification within the Merck PRCP inhibitor patent family (US8669252) and its annotation in the TTD database as a PRCP-targeted agent support its application in cellular and in vivo models of obesity, diabetes, and metabolic syndrome [1]. Researchers should pair this compound with a structurally distinct PRCP inhibitor (e.g., compound 8o from Zhou et al., J Med Chem 2010) as an orthogonal chemotype control, and include rimonabant as a CB1 antagonist counter-screen to confirm PRCP-mediated pharmacology [2][3].

Structure-Activity Relationship (SAR) Studies of Pyrazole Bioisosteres in Serine Protease Inhibition

The dual-pyrazole architecture of CAS 2034459-78-2 makes it a valuable reference point for SAR campaigns investigating pyrazoles as non-classical amide bioisosteres. The Merck program demonstrated that pyrazole incorporation at the propanone terminus modulates potency and physicochemical properties relative to amide, halogen, or unsubstituted analogs [1]. Systematic comparison with the 2-chloro analog (CAS 2098088-96-9) and the amino-substituted variant (2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one) can quantify the contribution of the 1H-pyrazol-1-yl group to PRCP binding affinity, solubility, and metabolic stability [2].

Chemical Probe for Differentiating PRCP from Cav2.2 Calcium Channel Pharmacology

Given that both PRCP inhibitors and N-type calcium channel blockers share the pyrazolylpiperidine scaffold, CAS 2034459-78-2 serves as a chemotype-specific probe to disentangle these pharmacological mechanisms [1]. In experimental systems where both PRCP and Cav2.2 are expressed (e.g., certain neuronal and cardiovascular tissues), this compound—lacking the structural features optimized for Cav2.2 blockade—can be deployed alongside a validated N-type calcium channel blocker (e.g., from the Janssen pyrazolylpiperidine series) to attribute observed phenotypes to the correct target [1][2].

Procurement Benchmarking for PRCP Inhibitor Lead Optimization Programs

For medicinal chemistry teams pursuing PRCP inhibitor lead optimization, CAS 2034459-78-2 represents a commercially accessible entry point into the Merck pyrazole-piperidine chemical space. Its lower molecular weight (287.367 g/mol) relative to earlier PRCP inhibitor chemotypes (e.g., compound 8o, MW >500) aligns with lead-like property guidelines [1][2]. Procurement of this compound enables experimental determination of key parameters—PRCP IC50, microsomal stability, permeability, and selectivity against related serine proteases—that are not yet publicly disclosed but are critical for benchmarking against in-house series [3].

Quote Request

Request a Quote for 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.